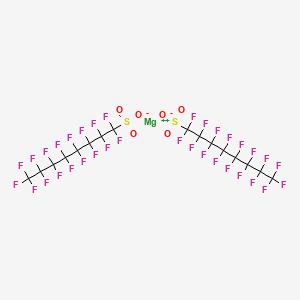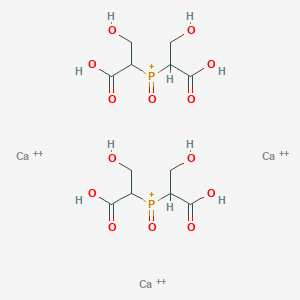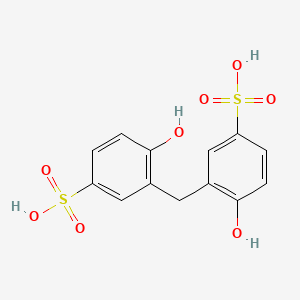
3,3'-Methylenebis(4-hydroxybenzenesulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid is an organic compound with the molecular formula C13H12O8S2. It is characterized by the presence of two hydroxybenzenesulphonic acid groups connected by a methylene bridge. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid typically involves the reaction of 4-hydroxybenzenesulphonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aromatic rings. The reaction conditions often include a temperature range of 60-80°C and a pH of around 2-3 to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction mechanism but is optimized for large-scale production with controlled temperature, pressure, and pH conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulphonic acid: A precursor in the synthesis of 3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid.
3,3’-Methylenebis(4-hydroxybenzoic acid): Similar structure but with carboxylic acid groups instead of sulfonic acid groups.
Uniqueness
3,3’-Methylenebis(4-hydroxybenzenesulphonic) acid is unique due to its dual sulfonic acid groups, which confer distinct solubility and reactivity properties compared to similar compounds. This makes it particularly valuable in applications requiring high water solubility and strong acidic functionality .
Propiedades
Número CAS |
93917-84-1 |
|---|---|
Fórmula molecular |
C13H12O8S2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H12O8S2/c14-12-3-1-10(22(16,17)18)6-8(12)5-9-7-11(23(19,20)21)2-4-13(9)15/h1-4,6-7,14-15H,5H2,(H,16,17,18)(H,19,20,21) |
Clave InChI |
ANDAIHNNGUNSPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)CC2=C(C=CC(=C2)S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


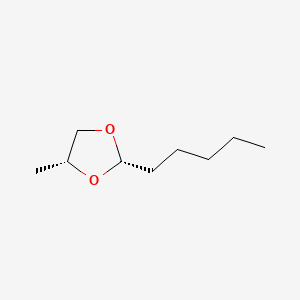
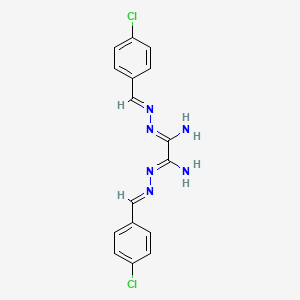

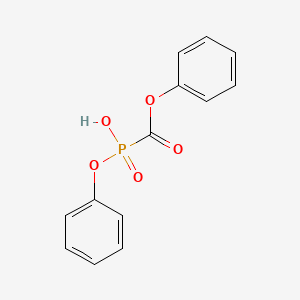
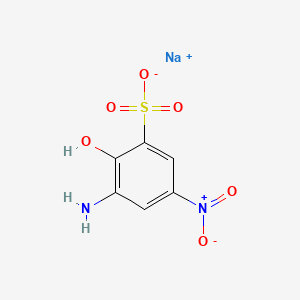
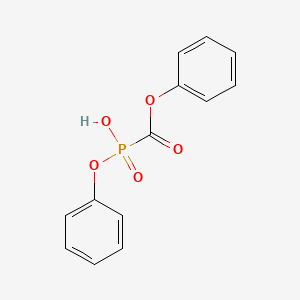
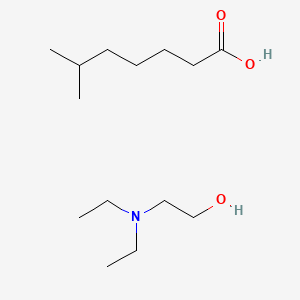
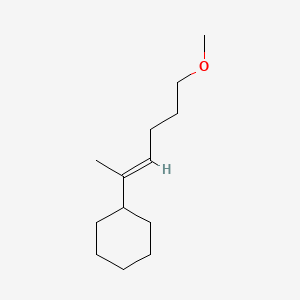
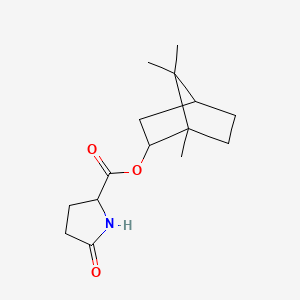
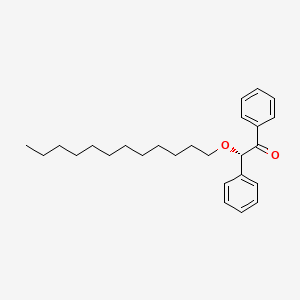
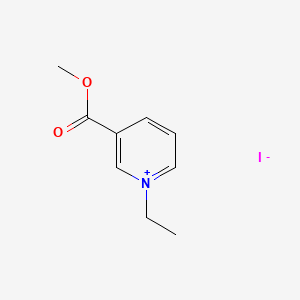
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
